(3S,4S)-4-Cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrrolidine carboxylic acid derivative . Pyrrolidine is a five-membered ring with one nitrogen atom, and carboxylic acids are organic compounds that contain a carboxyl group (-COOH). The presence of the cyclopentyl group, a five-membered carbon ring, and the isobutyl group, a branched four-carbon group, further add to the complexity of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which is a type of secondary amine, along with a carboxylic acid group. The cyclopentyl and isobutyl groups would be attached to the pyrrolidine ring. The exact three-dimensional structure would depend on the stereochemistry at the 3rd and 4th positions of the pyrrolidine ring .Chemical Reactions Analysis
As a carboxylic acid, this compound could undergo reactions typical of this class of compounds, such as esterification or amide formation. The secondary amine could potentially be protonated under acidic conditions or form a Schiff base under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxylic acid group could contribute to acidity and potential hydrogen bonding. The compound’s solubility would depend on factors like its overall polarity and the solvent used .Scientific Research Applications
C-H Functionalization and Redox-Annulations
The compound , due to its structural complexity and functionality, could potentially be involved in C-H functionalization processes. An example is the redox-annulations with α,β-unsaturated carbonyl compounds, where cyclic amines like pyrrolidine undergo reactions to form ring-fused pyrrolines, which are then converted to pyrroles or pyrrolidines through oxidation or reduction, respectively (Kang et al., 2015).
Extraction and Equilibrium Studies
Another application might be related to the compound's potential role in extraction and equilibrium studies, where its derivatives could be used as an extractant in the separation of other organic compounds. For instance, the extraction of pyridine-3-carboxylic acid by related compounds demonstrates the importance of understanding the effects of extractant composition and initial acid concentration on extraction efficiency (Kumar & Babu, 2009).
Synthesis of Novel Bicyclic Systems
The compound's framework is conducive to the synthesis of novel bicyclic systems through one-pot condensation, leading to the formation of structures with potential biological activity. Such synthetic strategies are important for creating new molecules for further pharmacological evaluation (Kharchenko et al., 2008).
Directing Groups for sp3 C-H Bond Functionalization
Compounds containing pyrrolidine and similar cyclic amines can act as efficient directing groups for the β-arylation and alkylation of sp3 C-H bonds, a process that is crucial for constructing complex molecules in organic synthesis. The efficacy of these directing groups opens up new avenues for the functionalization of carboxylic acid derivatives (Le et al., 2019).
Antibacterial Activity of Cycloalkylamino Derivatives
The structural motif present in the compound under discussion is similar to those found in molecules that exhibit significant antibacterial activity. Research into derivatives of cycloalkylamino compounds has shown that specific substitutions can greatly enhance both in vitro and in vivo antibacterial efficacy, highlighting the potential for the development of new therapeutic agents (Bouzard et al., 1992).
Future Directions
Properties
IUPAC Name |
(3S,4S)-4-cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-11(10-6-4-5-7-10)12(9-16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHXRUYOHJRSRO-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.